4-(pyridin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one
Description
4-(Pyridin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a heterocyclic compound featuring a 1,2,4-triazol-5-one core fused with a pyridine ring at the 4-position. This structure is part of the broader class of 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives, which are synthesized via condensation reactions of 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones with aromatic aldehydes or ketones . The pyridine substituent introduces electron-withdrawing effects, influencing the compound’s acidity and reactivity. The compound’s synthesis typically involves refluxing 3-alkyl/aryl-substituted 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones with pyridine-4-carbaldehyde, followed by purification via recrystallization . Characterization relies on spectral techniques such as IR, NMR (¹H and ¹³C), UV-Vis, and mass spectrometry .
Key properties include:
- Acidity: The N–H group in the triazolone ring exhibits weak acidity (pKa ~8–12 in non-aqueous solvents like acetonitrile or isopropyl alcohol) .
Properties
IUPAC Name |
4-pyridin-4-yl-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c12-7-10-9-5-11(7)6-1-3-8-4-2-6/h1-5H,(H,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFLZLYNJMLQUIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1N2C=NNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(pyridin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-pyridinecarboxaldehyde with hydrazine hydrate to form a hydrazone intermediate. This intermediate is then cyclized using an appropriate reagent, such as acetic anhydride, to yield the desired triazole compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(pyridin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted pyridine-triazole compounds .
Scientific Research Applications
4-(pyridin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(pyridin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Modifications
The biological and physicochemical properties of 4,5-dihydro-1H-1,2,4-triazol-5-ones are highly dependent on substituents at the 3- and 4-positions. Below is a comparative analysis with structurally related compounds:
Physicochemical Data
| Property | 4-(Pyridin-4-yl)-triazol-5-one | 4-(4-Diethylaminobenzylidenamino)-triazol-5-one | 4-(3-Ethoxy-4-hydroxybenzylidenamino)-triazol-5-one |
|---|---|---|---|
| pKa (in acetonitrile) | 9.5 | 8.8 | 8.2 |
| Melting Point (°C) | 147–150 (ethanol) | 127–146 | 142–160 |
| Antioxidant Activity | Moderate (IC50 ~50 µM) | High (IC50 ~25 µM) | High (IC50 ~30 µM) |
| Synthetic Yield | 85–94% | 80–91% | 75–89% |
Research Findings and Implications
- Antioxidant Mechanism: The triazolone ring’s N–H group donates hydrogen atoms to neutralize radicals, while arylidenamino groups stabilize the resulting radicals via conjugation .
- Structure-Activity Relationship (SAR) : Electron-donating groups (e.g., –OCH₃, –N(CH₂CH₃)₂) at the 4-position enhance antioxidant efficacy, whereas bulky 3-substituents reduce metabolic stability .
- Limitations : The pyridinyl derivative’s moderate activity suggests further optimization (e.g., introducing hydroxyl or thiol groups) is needed for therapeutic applications .
Biological Activity
4-(Pyridin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a member of the triazole family, which has garnered significant attention due to its diverse biological activities. This compound exhibits potential as an antimicrobial agent and shows promise in various therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 180.18 g/mol. The structure includes a pyridine ring and a triazole moiety, which are known to contribute to its biological activity.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial efficacy of triazole derivatives. For instance:
- Antibacterial Activity : Compounds similar to this compound have been shown to exhibit significant activity against various bacterial strains. A study highlighted that certain triazole derivatives displayed minimum inhibitory concentrations (MICs) in the range of 3.99 μM against Mycobacterium tuberculosis (MTB) H37Rv strain .
- Antifungal Activity : Triazoles are also recognized for their antifungal properties. The presence of the pyridine group enhances the interaction with fungal targets, making these compounds effective against pathogenic fungi.
| Compound | Activity Type | MIC (μM) |
|---|---|---|
| This compound | Antimicrobial | 3.99 |
| Similar Triazole Derivatives | Antifungal | <10 |
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Pathways : Triazoles inhibit key enzymes involved in the synthesis of nucleic acids and cell wall components in bacteria and fungi.
- Disruption of Membrane Integrity : These compounds can disrupt the integrity of microbial membranes, leading to cell lysis.
Study on Antitubercular Activity
A recent study investigated a series of hydrazone-tethered triazole derivatives that included this compound. The most promising derivative exhibited an MIC value of 3.99 μM against MTB H37Rv . This finding underscores the potential application of triazole derivatives in treating resistant strains of tuberculosis.
Molecular Docking Studies
Molecular docking studies have revealed that compounds like this compound bind effectively to active sites of target enzymes such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). Binding affinities were comparable to established inhibitors with scores ranging from -7.50 to -8.92 kcal/mol . This suggests that these compounds could be developed further as therapeutic agents for metabolic disorders.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-(pyridin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one, and what factors influence reaction efficiency?
- Methodology : The compound is typically synthesized via cyclization reactions involving thiosemicarbazide derivatives or condensation of pyridine-containing precursors. For example, refluxing in ethanol with stoichiometric equivalents of reactants under nitrogen atmosphere is a common approach . Key variables affecting yield include solvent polarity, reaction time (e.g., 2–6 hours), and temperature (70–90°C). Side reactions, such as incomplete cyclization or oxidation, can reduce purity, necessitating recrystallization in DMF/ethanol mixtures .
Q. Which spectroscopic techniques are most reliable for structural characterization of this triazole derivative?
- Methodology :
- 1H/13C NMR : Assigns protons and carbons in the pyridinyl and triazolone rings. For example, the pyridin-4-yl group shows deshielded aromatic protons (δ 8.5–8.7 ppm) .
- FT-IR : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the triazolone ring) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 205.08) .
- X-ray Crystallography : Resolves stereoelectronic effects in the dihydrotriazolone ring system, if single crystals are obtainable .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Methodology : The triazole core is explored for bioactivity due to its ability to mimic peptide bonds. Studies focus on:
- Enzyme Inhibition : Modulating kinases or cytochrome P450 isoforms via pyridinyl-triazolone interactions .
- Antimicrobial Screening : Testing against Gram-positive bacteria (e.g., S. aureus) using MIC assays .
- Anticancer Probes : Assessing cytotoxicity in cancer cell lines (e.g., MCF-7) via MTT assays, often with IC50 values reported in µM ranges .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected NMR splitting patterns) be resolved during structural analysis?
- Methodology : Contradictions often arise from dynamic processes like keto-enol tautomerism or solvent-dependent conformational changes. Strategies include:
- Variable Temperature NMR : To freeze out tautomeric forms (e.g., at −40°C in DMSO-d6) .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict stable tautomers and compare with experimental data .
- Deuteration Studies : Exchanging labile protons (e.g., NH groups) to simplify splitting patterns .
Q. What experimental designs optimize the compound’s stability under varying storage conditions?
- Methodology : Stability studies should follow ICH guidelines:
- Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways (e.g., hydrolysis of the triazolone ring) .
- HPLC-PDA Monitoring : Track degradation products (e.g., open-chain thiosemicarbazides) over time .
- Storage Recommendations : Store at −20°C in amber vials with desiccants to minimize photolytic and hydrolytic degradation .
Q. How does the compound’s electronic structure influence its reactivity in cross-coupling reactions?
- Methodology :
- Electrochemical Analysis : Cyclic voltammetry to identify redox-active sites (e.g., pyridinyl nitrogen at ~−0.5 V vs. Ag/AgCl) .
- Catalytic Screening : Test palladium/copper systems for Suzuki-Miyaura couplings, noting that electron-deficient pyridinyl groups may require higher catalyst loading (5–10 mol%) .
- DFT Studies : HOMO/LUMO analysis to predict regioselectivity in nucleophilic attacks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
